molecular formula C10H10BrN3O2 B15364362 Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15364362
M. Wt: 284.11 g/mol
InChI Key: FPXCICUTXHFXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a brominated pyrazolopyrimidine derivative featuring a methyl group at position 3 and an ethyl ester at position 4. The bromine atom at position 2 serves as a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-6(2)8(11)13-14(9)5-7/h4-5H,3H2,1-2H3

InChI Key

FPXCICUTXHFXIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C(=N2)Br)C)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-amino-3-methylpyrazole and ethyl bromoacetate, under specific conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or derivatives.

  • Reduction: Reduction of the bromine atom to form a hydrogenated product.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Various nucleophiles and bases can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: The reduction product may be this compound with a hydrogenated bromine atom.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is similar to other pyrazolo[1,5-a]pyrimidines, such as Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. These compounds share structural similarities but differ in the position and nature of substituents on the pyrazolo[1,5-a]pyrimidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and similarities with analogues:

Compound Name Substituents (Positions) Core Structure Key Features
Target Compound : Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Br (2), CH₃ (3), COOEt (6) Pyrazolo[1,5-a]pyrimidine Bromine at position 2 enhances electrophilicity; methyl at 3 increases lipophilicity.
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate () 4-BrPh (2), CH₃ (7), COOEt (6) Pyrazolo[1,5-a]pyrimidine Bulky 4-bromophenyl at position 2 may sterically hinder reactivity compared to the target compound’s smaller bromine substituent.
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate () Br (3), Cl (7), COOEt (6) Pyrazolo[1,5-a]pyrimidine Dual halogenation (Br at 3, Cl at 7) increases electrophilicity but reduces metabolic stability compared to the target compound.
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate () Br (6), CH₃ (2), COOEt (3) Pyrazolo[1,5-a]pyrimidine Bromine at position 6 alters reactivity pathways (e.g., nucleophilic substitution vs. cross-coupling).
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate () NHPh (2), COOEt (6), 4,5-dihydro Partially saturated pyrazolo[1,5-a]pyrimidine Reduced aromaticity in the 4,5-dihydro derivative may enhance conformational flexibility for enzyme binding .

Physicochemical Properties

  • Melting Points : Triazolo[4,3-a]pyrimidine analogues (e.g., ) exhibit higher melting points (~206°C) due to hydrogen bonding and planar aromatic systems. The target compound’s melting point is unreported but expected to be lower than halogen-rich analogues due to reduced polarity from the methyl group .

Biological Activity

Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 2090264-94-9) is a compound within the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, synthesis pathways, and potential applications in drug development.

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • LogP : 1.43

Synthesis and Derivatives

The synthesis of this compound often involves various electrophilic reactions and the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. Recent studies have emphasized the importance of these compounds in medicinal chemistry due to their anticancer potential and inhibitory effects on various enzymes.

Biological Activity

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this scaffold have been shown to selectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the ability of certain pyrazolo derivatives to inhibit EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical targets in cancer therapy .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activity. The compound has shown potential as an inhibitor for several kinases involved in cancer progression, including EGFR and Topo II (topoisomerase II). The IC50 values for these interactions indicate a promising selectivity profile that could be exploited for therapeutic development .

Case Studies

  • In Vitro Studies : In a recent study, compounds similar to ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine were tested against MCF-7 breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations .
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of pyrazolo derivatives with target proteins. These studies suggest that structural modifications can enhance binding affinity and selectivity towards specific receptors .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular WeightAnticancer ActivityEnzyme Target
This compound2090264-94-9284.11 g/molYesEGFR, VEGFR
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate1263061-14-8205.213 g/molYesVarious Kinases
Phenylpyrazolo[3,4-d]pyrimidine DerivativesN/AVariesYesEGFR, Topo II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.